Pteroyl-L-tyrosine
Description
Historical Context of Pteroyl Derivative Research
The study of pteroyl derivatives is fundamentally linked to the discovery and elucidation of the roles of folic acid (pteroyl-L-glutamic acid) and its antagonists. Research in this area gained significant momentum in the mid-20th century with the identification of folic acid as an essential nutrient for preventing certain types of anemia. nih.gov Early investigations focused on understanding the metabolic functions of natural folates and the consequences of their deficiency. nih.govjci.org
A pivotal development in this field was the synthesis of folic acid antagonists, such as aminopterin (B17811) and amethopterin (B1665966) (methotrexate), in the late 1940s. aston.ac.uk These compounds, which inhibit the enzyme dihydrofolate reductase, were instrumental in demonstrating the critical role of folate metabolism in cell division and proliferation. washington.edu This breakthrough paved the way for the exploration of other synthetic pteroyl derivatives, not just as antagonists, but as tools to probe the intricacies of folate-dependent pathways.
The synthesis of various pteroyl derivatives, including those with different amino acid moieties, was driven by the need for compounds with altered biological activities or specific properties for research applications. researchgate.net For instance, the synthesis of Pteroyl-L-tyrosine was described as part of an effort to create novel analogs of folic acid. google.com These compounds were designed to approximate the size of natural cofactors while allowing for specific modifications, such as radioiodination, for use in competitive protein binding assays. google.com The development of synthetic methods, such as the condensation of a protected pteroic acid with an amino acid ester followed by hydrolysis, enabled the creation of a diverse range of these derivatives. google.com
Conceptual Framework of Folate Conjugates in Biochemical Systems
Folate conjugates are molecules in which folic acid, or a related pteroyl compound, is linked to another chemical entity. explorationpub.com This conjugation can serve several purposes within a biochemical context, including altering the molecule's transport, receptor binding, and metabolic fate. rsc.org The conceptual framework for studying folate conjugates is largely built on the understanding of the folate receptor system and the reduced folate carrier (RFC), the primary mechanisms for folate uptake by cells. researchgate.net
The folate receptor (FR) exhibits a high affinity for folic acid and its conjugates, and it is often overexpressed in various types of cancer cells. researchgate.netresearchgate.net This differential expression has been a key driver in the development of folate-drug conjugates for targeted therapies. researchgate.net The underlying principle is that by attaching a therapeutic or imaging agent to a folate molecule, it can be selectively delivered to cells with high FR expression, thereby increasing efficacy and reducing off-target effects. researchgate.netresearchgate.net
This compound fits within this framework as a folate conjugate where the glutamic acid of folic acid is replaced by tyrosine. This substitution can influence its interaction with folate binding proteins and receptors. Research has explored how modifications to the folic acid structure, such as the one seen in this compound, affect these interactions. For example, some studies have investigated the use of this compound in the development of targeted imaging agents. researchgate.netresearchgate.net In one such application, this compound was further conjugated to a near-infrared (NIR) dye to create a fluorescent probe for visualizing tumors that overexpress the folate receptor. researchgate.net The tyrosine component in this conjugate was noted to potentially enhance the fluorescence intensity of the dye. google.com
The study of this compound and similar folate conjugates contributes to a deeper understanding of the structure-activity relationships governing folate transport and receptor recognition. This knowledge is crucial for the rational design of novel folate-based molecules for diagnostic and therapeutic applications.
Detailed Research Findings
Research on this compound has yielded specific insights into its synthesis and physicochemical properties. The synthesis can be achieved through methods like the condensation of N¹⁰-trifluoroacetyl pteroic acid with L-tyrosine methyl ester, followed by hydrolysis. google.com Another approach involves the condensation of 6-formylpterin (B158403) with p-aminobenzoyl-L-tyrosine methyl ester and subsequent reduction and hydrolysis. google.com
Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 488.47 g/mol | google.com |
| Mass Spectrum (field desorption) | m/e 489 (100%), 314, 207, 192 | google.com |
In the context of its application as a research tool, this compound has been utilized in competitive protein binding radioassays for folate analysis in biological samples. google.com Furthermore, its derivative, this compound-S0456 (also known as OTL-0038 or pafolacianine), has been developed as a targeted fluorescent imaging agent. researchgate.netontosight.ai This conjugate demonstrates high affinity and specificity for folate receptors, enabling the intraoperative visualization of tumors. researchgate.netresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C23H21N7O5 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H21N7O5/c24-23-29-19-18(21(33)30-23)27-15(11-26-19)10-25-14-5-3-13(4-6-14)20(32)28-17(22(34)35)9-12-1-7-16(31)8-2-12/h1-8,11,17,25,31H,9-10H2,(H,28,32)(H,34,35)(H3,24,26,29,30,33) |
InChI Key |
HINGXELFWYSGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pteroyl L Tyrosine
Classical and Novel Synthetic Routes for Pteroyl-L-tyrosine
The synthesis of this compound can be accomplished through several established and innovative chemical routes. A common approach involves the condensation of a suitably protected pteroic acid derivative with an L-tyrosine ester, followed by the removal of protecting groups to yield the final product. google.com One novel feature in some synthetic procedures is the use of trifluoroacetic acid (TFA) as a powerful solvent, which allows for the condensation of generally insoluble pteridine (B1203161) derivatives in a homogeneous solution at high concentrations. google.com
Two primary strategies have been described for its synthesis:
Mixed Anhydride (B1165640) Procedure : This method involves activating a protected pteroic acid, such as N¹⁰-trifluoroacetyl pteroic acid, with iso-butylchloroformate to form a mixed anhydride. google.com This reactive intermediate is then treated with an L-tyrosine ester. google.com
Schiff Base Reduction : A second approach is based on the condensation of a 6-formylpterin (B158403) with p-aminobenzoyl-L-tyrosine methyl ester to form a Schiff base. google.comgoogle.com This intermediate is subsequently reduced to form the N¹⁰-secondary amine, yielding the this compound structure after hydrolysis. google.comgoogle.com
Condensation reactions are central to the formation of this compound, linking the pteroic acid and L-tyrosine moieties.
In the mixed anhydride condensation method, N¹⁰-trifluoroacetylpteroic acid is reacted with iso-butylchloroformate in the presence of a tertiary amine base like triethylamine. google.comresearchgate.net This creates a highly reactive mixed anhydride intermediate. This intermediate is then coupled with L-tyrosine methyl ester. google.com The final step involves basic hydrolysis, typically with dilute sodium hydroxide, to remove both the N¹⁰-trifluoroacetyl protecting group and the methyl ester group from tyrosine, yielding this compound. google.comgoogle.com
An alternative condensation strategy involves the formation of a Schiff base . This route utilizes 6-formylpterin and p-aminobenzoyl-L-tyrosine methyl ester. google.com These two components are condensed in a solvent system, such as a mixture of trifluoroacetic acid and glacial acetic acid, to form the Schiff base (an imine). google.com The subsequent reduction of this imine bond, for instance with dimethylamine (B145610) borane, and basic hydrolysis of the ester results in the final this compound product. google.comgoogle.com
The synthesis of this compound relies heavily on the use of specific intermediates and protecting groups to ensure reaction specificity and high yields.
A key intermediate in several synthetic routes is N¹⁰-trifluoroacetyl pteroic acid . google.comresearchgate.net This intermediate is prepared by reacting pteroic acid with trifluoroacetic anhydride. google.com The trifluoroacetyl (TFA) group serves as an effective protecting group for the N¹⁰-amino group of pteroic acid. google.comgoogle.com A significant advantage of the N-TFA group is that it is readily cleaved under the same basic hydrolysis conditions used to saponify the tyrosine methyl ester, simplifying the deprotection process. google.com The 2-amino group of the pterin (B48896) ring generally does not require protection as it is considered relatively unreactive. google.com
The L-tyrosine reactant is typically used in its methyl ester form (L-tyrosine methyl ester, L-TME). google.com The esterification of the carboxylic acid group of tyrosine prevents it from participating in unwanted side reactions during the coupling with the activated pteroic acid.
| Reagent/Intermediate | Role in Synthesis |
| N¹⁰-trifluoroacetyl pteroic acid | A key intermediate where the N¹⁰-amino group is protected to prevent side reactions. google.comresearchgate.net |
| L-tyrosine methyl ester (L-TME) | The tyrosine component with its carboxylic acid group protected as a methyl ester. google.com |
| iso-butylchloroformate | An activating agent used to form a mixed anhydride with the protected pteroic acid. google.com |
| 6-formylpterin | A pterin derivative used as a starting material for the Schiff base condensation route. google.com |
| Dimethylamine borane | A reducing agent used to reduce the Schiff base intermediate to a secondary amine. google.com |
| Trifluoroacetic acid (TFA) | Used as a solvent to facilitate the condensation of poorly soluble pteridine derivatives. google.com |
While the final conjugation of this compound is typically a chemical process, enzymatic and microbiological methods can be employed to produce key precursors. Notably, pteroic acid , the core pteroyl moiety, can be generated from folic acid using microbiological techniques. researchgate.net Certain microorganisms are capable of cleaving the glutamic acid portion from folic acid, yielding pteroic acid. researchgate.net This biological production method provides a route to obtaining one of the essential building blocks for the synthesis. researchgate.net
Additionally, research into tyrosine ammonia (B1221849) lyases (TALs) has shown efficient enzymatic synthesis of p-Coumaric acid from L-tyrosine. nih.gov While not a direct precursor for the specific linkage in this compound, this demonstrates the potential of enzymatic pathways to modify the tyrosine precursor itself for other applications. In the context of this compound synthesis, the primary enzymatic contribution reported is the generation of the pteroic acid precursor. researchgate.net
Role of Intermediates and Protecting Group Strategies in Synthesis
Preparation of this compound Analogs and Derivatives
The this compound scaffold is a versatile platform for the development of specialized molecular probes. By attaching functional molecules, such as fluorescent dyes or therapeutic agents, researchers can create derivatives for targeted applications in molecular imaging and therapy.
A significant application of this compound is its use as a linker to create fluorescent conjugates for targeted imaging. tandfonline.com A notable example is Pte-L-Tyr-S0456 (also known as OTL-0038) , a small-molecule fluorescent probe where this compound is conjugated to a near-infrared (NIR) dye, S0456. tandfonline.comgoogle.com
The synthesis of this conjugate can be achieved through a classical peptide coupling between N-protected this compound and the NIR dye. tandfonline.com The rationale for this specific design is multi-faceted:
The pteroyl group acts as the targeting ligand for the folate receptor, which is often overexpressed on the surface of cancer cells. tandfonline.comgoogle.com
The L-tyrosine component serves as a linker and is reported to improve the binding affinity for the folate receptor. google.com
The phenolic moiety of tyrosine enhances the fluorescence intensity, or brightness, of the conjugated NIR dye. google.com
This creates a highly specific and bright probe for fluorescence-guided surgery and tumor detection. tandfonline.comresearchgate.net
| Component | Function in the Conjugate |
| Pteroyl Moiety | Targeting ligand for the folate receptor. google.com |
| L-Tyrosine | Linker that improves binding affinity and enhances fluorescence. google.com |
| S0456 Dye | Near-infrared (NIR) fluorescent probe for imaging. tandfonline.comgoogle.com |
The yield for the synthesis of the intermediate, TFA-Pteroyl-Tyr, has been reported in the range of 68-83%. google.com
Beyond fluorescent labels, the pteroyl group has been conjugated to other functional molecules for targeted research, particularly in cancer therapy. One such application is in Boron Neutron Capture Therapy (BNCT). mdpi.com
Researchers have designed and synthesized water-soluble pteroyl-closo-dodecaborate conjugates (PBCs) . mdpi.com The synthesis involves conjugating pteroyl azide, a reactive derivative of pteroic acid, with closo-dodecaborate clusters that are linked to amino acid spacers. mdpi.com The pteroyl group serves as the targeting agent to deliver the boron-rich closo-dodecaborate payload specifically to folate receptor-positive tumor cells. mdpi.com This targeted delivery is essential for BNCT, which requires a high concentration of boron within the tumor to be effective. mdpi.com
In other research, various radiolabeled pteroyl-conjugates have been reported in the literature, although some studies have found they did not exhibit in vivo characteristics as favorable as folate-based conjugates. mdpi.com These efforts highlight the ongoing engineering of pteroyl derivatives to create agents for diverse and highly specific biomedical applications. mdpi.com
Structural Modifications and Analog Development for Mechanistic Probing
The strategic structural modification of this compound and the development of its analogs are pivotal for dissecting its biological mechanisms of action, enhancing its properties for targeted applications, and understanding its interactions with physiological systems. These modifications can be broadly categorized into alterations of the pteroyl head, the tyrosine component, or the linkage between them, as well as the conjugation to other molecules like fluorescent dyes.
A significant area of investigation involves the development of fluorescent probes for imaging. In this context, this compound has been conjugated with near-infrared (NIR) dyes. tandfonline.comresearchgate.net One such example is the compound Pte-L-Tyr-S0456 (also known as OTL-0038), where the this compound moiety serves to target folate receptors (FRs) which are often overexpressed on tumor cells. tandfonline.comgoogle.com The tyrosine residue in this conjugate is multifunctional; it enhances the binding affinity for the folate receptor, contributes to the linker structure, and can augment the fluorescence intensity of the attached NIR dye. google.com The synthesis of these conjugates can be achieved through classical peptide coupling methods or solid-phase synthesis. tandfonline.com
Another avenue of structural modification focuses on the tyrosine residue itself. The synthesis of various L-tyrosine analogs has been explored to probe enzymatic mechanisms and protein structures. For instance, halogenated tyrosine analogs are valuable spectroscopic tools for investigating protein interactions. researchgate.net The incorporation of these analogs can be achieved using techniques like stop codon suppression, which allows for site-specific insertion into proteins without significant structural perturbation. researchgate.net Furthermore, enzymes like tyrosine phenol-lyase from Citrobacter intermedius can be used to synthesize a range of L-tyrosine analogs by substituting phenol (B47542) with its derivatives, leading to compounds such as 3-fluoro-L-tyrosine and 2-chloro-L-tyrosine. nih.gov
Modifications to the pteridine portion of the molecule have also been investigated. Variations in this part of the structure can alter the performance of the molecule in competitive protein binding assays and radioimmunoassays. google.com This allows for the development of probes with specificity for different metabolites of folic acid and their antagonists. google.com
The development of analogs extends to replacing L-tyrosine with other amino acids to explore the specificity and function of the entire molecule. For example, Pteroyl-L-(5-hydroxytryptophan) has been synthesized by substituting L-tyrosine methyl ester with L-5-hydroxytryptophan methyl ester. google.comgoogle.com This analog can then be iodinated for use in radioassays. google.com
The table below summarizes some of the key structural modifications and analogs of this compound and related compounds, highlighting the modification and its purpose.
| Original Compound | Modified Analog/Derivative | Nature of Modification | Purpose/Application | Reference(s) |
| This compound | Pte-L-Tyr-S0456 (OTL-0038) | Conjugation of a near-infrared (NIR) dye (S0456) to the this compound backbone. | Tumor imaging and fluorescence-guided surgery by targeting folate receptors. | tandfonline.comgoogle.com |
| L-tyrosine | Halogenated L-tyrosine analogs (e.g., 3-chloro-L-tyrosine) | Introduction of halogen atoms onto the tyrosine ring. | Spectroscopic probes for studying protein interactions. | researchgate.net |
| This compound | Pteroyl-L-(5-hydroxytryptophan) | Replacement of L-tyrosine with L-5-hydroxytryptophan. | Development of alternative radiolabeled tracers for binding assays. | google.comgoogle.com |
| Pteroic Acid | N¹⁰-trifluoroacetyl pteroic acid | Addition of a trifluoroacetyl protecting group to the N¹⁰ position. | Intermediate in the synthesis of this compound and its derivatives. | google.comgoogle.comresearchgate.net |
| L-tyrosine | Fluorescent L-tyrosine analogs (FHBY and BHBY) | Incorporation of a fluorescent moiety into the tyrosine structure. | Fluorescent reporting and imaging applications. | rsc.org |
These examples underscore the versatility of this compound as a scaffold for chemical modification. The development of these analogs is crucial for advancing our understanding of its biological roles and for creating new tools for diagnostics and research.
Biochemical and Mechanistic Investigations of Pteroyl L Tyrosine
Interactions with Folate Receptors in Research Models
Folate receptors are proteins on the surface of cells that bind to folic acid and its derivatives, facilitating their entry into the cell. researchgate.net These receptors are often overexpressed in various types of cancer cells, making them a target for delivering drugs or imaging agents specifically to tumors. researchgate.net
Ligand-Receptor Binding Kinetics and Thermodynamics (in vitro/biophysical studies)
In vitro studies have been conducted to understand how Pteroyl-L-tyrosine and its conjugates interact with folate receptors. The binding affinity, which indicates how strongly a ligand binds to a receptor, is a key parameter in these investigations.
For instance, a study involving a conjugate of this compound with a near-infrared (NIR) dye, named OTL-0038 (Pte-L-Tyr-S0456), examined its binding affinity for folate receptors on KB cells, a human nasopharyngeal cancer cell line. google.com The results demonstrated that the L-tyrosine component of the conjugate plays a crucial role in enhancing the binding affinity for the folate receptor. google.com
Competition experiments with radiolabeled folic acid showed that OTL-0038 competes effectively for binding to the folate receptor. tandfonline.com The dissociation constant (KD), a measure of binding affinity where a lower value indicates stronger binding, was determined for OTL-0038 and compared to folic acid. tandfonline.com
Below is a table summarizing the binding affinities from a comparative study:
| Compound | KD (nM) | Relative Binding Affinity |
| Folic Acid | 8 | 1 |
| OTL-0038 (Pte-L-Tyr-S0456) | 10.4 | 0.71 |
| OTL-0039 (Pte-D-Tyr-S0456) | - | 0.166 |
| Data sourced from pharmacology studies on FR-expressing cell lines. tandfonline.com |
These findings highlight that the L-isomer (OTL-0038) has a significantly higher affinity for the folate receptor compared to the D-isomer (OTL-0039), underscoring the stereospecificity of the receptor-ligand interaction. google.comtandfonline.com The inclusion of L-tyrosine as a linker in these conjugates is suggested to improve both the binding affinity and specificity for the folate receptor. google.com
Cellular Uptake Mechanisms in Model Cell Culture Systems
The cellular uptake of this compound conjugates is primarily mediated by folate receptors through a process called receptor-mediated endocytosis. acs.org In this process, the binding of the ligand to the receptor triggers the cell membrane to engulf the ligand-receptor complex, forming a vesicle that transports the conjugate into the cell. acs.org
Studies using fluorescently labeled this compound conjugates, such as OTL-0038, have visualized this uptake in folate receptor-positive tumor cells. researchgate.netresearchgate.net For example, in vitro experiments with SW 707 colon carcinoma cells demonstrated a rapid initial uptake of a similar L-tyrosine derivative, O-(2-[18F]fluoroethyl)-L-tyrosine (L-[18F]FET), within the first 6 minutes of incubation. nih.gov This uptake was significantly inhibited by competitive inhibitors of the L-amino acid transport system, indicating that specific transporters are responsible for its entry into the cells. nih.gov
The process is bidirectional, as washing the cells after incubation leads to a rapid decrease in intracellular radioactivity, demonstrating that the compound can also be transported out of the cell. nih.gov The accumulation of these conjugates within the cells is a key factor for their use in targeted therapies and imaging. In the case of L-[18F]FET, the ratio of intracellular to extracellular concentration ranged from 3.0 to 5.0. nih.gov
This compound in Metabolic Pathway Research
The structural similarity of this compound to folic acid suggests its potential involvement in metabolic pathways where folates play a crucial role. annualreviews.org
Role as a Folic Acid Derivative in Model Systems
Folic acid and its derivatives are essential coenzymes in a variety of metabolic reactions, particularly in one-carbon metabolism. annualreviews.orgwikipedia.org These reactions are vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids, such as methionine. annualreviews.orgwikipedia.org this compound, as a folic acid derivative, is investigated in model systems to understand how it might mimic or interfere with these natural processes. The core structure, shared with folic acid, allows it to be recognized by enzymes and transporters involved in folate metabolism. annualreviews.org
Influence on L-Tyrosine Metabolism within Conjugated Systems
L-tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several important molecules, including neurotransmitters like dopamine (B1211576) and hormones like thyroxine. wikipedia.org In conjugated systems like this compound, the metabolism of the L-tyrosine moiety can be of interest. The import of L-tyrosine into cells is a regulated process involving specific amino acid transporters. ontosight.ai Once inside the cell, L-tyrosine can be converted to L-DOPA by the enzyme tyrosine hydroxylase, a rate-limiting step in dopamine synthesis. creative-proteomics.com
Research has explored how the delivery of L-tyrosine via dipeptides can affect its uptake and subsequent metabolic activity. For instance, a study on CHO cells showed that the dipeptide L-prolyl-L-tyrosine significantly increased L-tyrosine uptake and catabolic activity, leading to a four-fold increase in ATP formation compared to controls. nih.gov While this study did not use this compound, it demonstrates that conjugating L-tyrosine can influence its metabolic fate. The presence of the pteroyl group could potentially direct the L-tyrosine to specific cellular compartments or enzymatic pathways related to folate metabolism, thereby influencing its availability for its usual metabolic roles.
Interplay with Pterin-Dependent Enzymatic Systems (theoretical and in vitro studies)
Pterin-dependent enzymes are a class of enzymes that require a pterin (B48896) cofactor, such as tetrahydrobiopterin (B1682763) (BH4), to function. annualreviews.orgresearchgate.net These enzymes are involved in critical hydroxylation reactions, including the conversion of phenylalanine to tyrosine and tyrosine to L-DOPA. annualreviews.orgresearchgate.net
Theoretical and in vitro studies explore how this compound might interact with these systems. The pterin ring in the pteroyl group is the key structural feature that could allow for such interactions. It is hypothesized that this compound could act as a competitive inhibitor or a substrate for these enzymes. For example, pterin-dependent nonheme iron enzymes, like tryptophan hydroxylase, use a pterin cofactor to activate oxygen for the hydroxylation of aromatic amino acids. nih.gov Recent research has shown that the direct coordination of the pterin cofactor to the iron center in the enzyme's active site is crucial for its catalytic activity. nih.gov The structure of this compound could potentially allow it to fit into the active site of such enzymes and interact with the catalytic machinery, although specific studies on this compound in this context are limited.
Enzymatic Transformations Involving this compound and its Moieties
The tyrosine residue within this compound is susceptible to various enzymatic modifications, primarily hydroxylation and transamination, which are crucial for numerous metabolic pathways.
Hydroxylation and Aminotransferase Activities Affecting the Tyrosine Moiety
The hydroxylation of the L-tyrosine component is a critical enzymatic reaction. Tyrosine hydroxylase (TH) is the primary enzyme responsible for this conversion, transforming L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgnih.govcreative-proteomics.com This reaction is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. wikipedia.orgnih.gov The process requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄) as cofactors. wikipedia.org Phenylalanine hydroxylase can also convert L-phenylalanine into L-tyrosine, which can then be further catalyzed by tyrosine hydroxylase to form L-DOPA. wikipedia.org Another enzyme, tyrosinase, can also hydroxylate L-tyrosine to L-DOPA. plos.org However, this process can be hampered by the low content of the active oxy-form of tyrosinase and subsequent reactions that lead to melanin (B1238610) production. plos.org
Aminotransferase activity, catalyzed by enzymes like tyrosine aminotransferase (TAT), is another key transformation. nih.gov TAT facilitates the transamination of tyrosine, using α-ketoglutarate as an amino group acceptor. nih.gov This enzyme can also process other amino acids like glutamate (B1630785) and phenylalanine as donors and various keto acids as acceptors. nih.gov The regulation of TAT activity has been studied in different cell lines, revealing complex control mechanisms influenced by hormones and the cell cycle. nih.gov
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Function |
| Tyrosine Hydroxylase (TH) | L-tyrosine, O₂, BH₄ | L-DOPA, H₂O | Fe²⁺ | Rate-limiting step in catecholamine synthesis wikipedia.orgnih.gov |
| Tyrosinase | L-tyrosine | L-DOPA | Melanin production, L-DOPA synthesis plos.org | |
| Phenylalanine Hydroxylase (PAH) | L-phenylalanine, O₂, BH₄ | L-tyrosine, H₂O | Synthesis of tyrosine from phenylalanine wikipedia.orgwikipedia.org | |
| Tyrosine Aminotransferase (TAT) | L-tyrosine, α-ketoglutarate | p-hydroxyphenylpyruvate, L-glutamate | Amino acid metabolism nih.gov |
Dehydrogenase Enzyme Interactions in this compound Related Pathways
Dehydrogenase enzymes play a significant role in pathways related to the biosynthesis and metabolism of aromatic amino acids like tyrosine. Arogenate dehydrogenase, for instance, is involved in an alternative pathway for tyrosine biosynthesis in some plants and bacteria. creative-proteomics.com This enzyme catalyzes the conversion of arogenate to L-tyrosine. genome.jp Arogenate dehydrogenases can be specific for NAD⁺ (EC 1.3.1.43), NADP⁺ (EC 1.3.1.78), or utilize both. genome.jp
Dihydrofolate reductase (DHFR) is another crucial dehydrogenase that interacts with folate-related compounds. wikipedia.org DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in many metabolic reactions. pnas.org While not directly acting on this compound, its function is central to the pathways involving pteroyl-containing molecules. The inhibition of DHFR is a key mechanism for several therapeutic agents. wikipedia.org For example, methotrexate (B535133) is a potent inhibitor of mammalian DHFR. wikipedia.org
| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Pathway |
| Arogenate Dehydrogenase | 1.3.1.43 / 1.3.1.78 / 1.3.1.79 | L-arogenate | L-tyrosine, CO₂ | NAD⁺ and/or NADP⁺ | Tyrosine biosynthesis genome.jp |
| Dihydrofolate Reductase (DHFR) | 1.5.1.3 | 7,8-dihydrofolate, NADPH | 5,6,7,8-tetrahydrofolate, NADP⁺ | Folate metabolism wikipedia.orgpnas.org |
Mechanisms of Enzymatic Inhibition by Structural Analogs
Structural analogs of the components of this compound can act as potent enzyme inhibitors. These inhibitors are crucial tools in research and have therapeutic applications.
Analogs of the tyrosine moiety can inhibit enzymes involved in its metabolism. For instance, 2-aza-L-tyrosine and 3-aza-L-tyrosine are competitive inhibitors of tyrosine phenol-lyase (TPL). nih.gov 2-aza-L-tyrosine is a particularly potent inhibitor of this enzyme. nih.gov Similarly, various synthetic compounds have been shown to inhibit tyrosinase activity. researchgate.netconicet.gov.ar For example, certain furan-oxadiazole derivatives and a flavanone (B1672756) named dalenin demonstrate significant tyrosinase inhibition. researchgate.netconicet.gov.ar
Structural analogs of the pteroyl portion, often referred to as antifolates, are well-known inhibitors of dihydrofolate reductase (DHFR). nih.gov Methotrexate and aminopterin (B17811) are classical examples of antifolates that inhibit DHFR. nih.gov Pemetrexed, another antifolate, is a multi-targeted inhibitor affecting not only DHFR but also other folate-dependent enzymes like thymidylate synthase (TS). nih.goviucr.org The mechanism of inhibition often involves the analog binding to the enzyme's active site, mimicking the natural substrate. nih.gov Some analogs, like phosphinic acid pseudopeptides, are designed to mimic the tetrahedral transition state of the enzymatic reaction, leading to very potent inhibition. researchgate.net
| Inhibitor | Target Enzyme(s) | Mechanism of Inhibition |
| 2-aza-L-tyrosine | Tyrosine Phenol-Lyase (TPL) | Competitive nih.gov |
| 3-aza-L-tyrosine | Tyrosine Phenol-Lyase (TPL) | Competitive nih.gov |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Competitive nih.gov |
| Aminopterin | Dihydrofolate Reductase (DHFR) | Competitive nih.gov |
| Pemetrexed | DHFR, Thymidylate Synthase (TS) | Multi-targeted, competitive nih.goviucr.org |
| Phosphinic Acid Pseudopeptides | Folylpoly-γ-glutamate Synthetase (FPGS) | Transition-state analog researchgate.net |
Advanced Analytical and Characterization Methodologies for Pteroyl L Tyrosine Research
Spectroscopic and Chromatographic Techniques for Compound Analysis
The analysis of Pteroyl-L-tyrosine and its derivatives heavily relies on a combination of spectroscopic and chromatographic methods to confirm its synthesis, purity, and stability.
Spectroscopic Methods:
UV-Visible Spectroscopy: this compound exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region. For instance, α-(pteroyl glutamyl)-L-tyrosine methyl ester shows a λmax at 283 nm in 0.1 N NaOH. google.com Similarly, α-(pteroylglutamyl)-DL-3-fluoro-tyrosine has a λmax at 282 nm. google.com While useful, absorbance in this region can be prone to interference from other components, necessitating derivatization to shift absorbance into the visible spectrum for more specific detection. researchgate.net
Fluorescence Spectroscopy: This technique is employed for sensitive detection, particularly after conjugation with fluorescent dyes. For example, the synthesis of this compound-S0456, a near-infrared (NIR) dye conjugate, leverages the intrinsic fluorescence of the dye for detection and quantification. google.com The phenolic moiety of tyrosine can also enhance the fluorescence intensity of conjugated dyes. google.com
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful tool for monitoring reaction progress and confirming the molecular weight of synthesized compounds, such as in the synthesis of folate-EDA-IR800CW. google.com LC-ESI-QQQ mass spectrometry has been used to identify oxygenated and nitro derivatives of L-tyrosine after exposure to reactive species. rsc.org
Circular Dichroism (CD): CD spectroscopy is utilized to study changes in the secondary structure of proteins, such as bovine serum albumin (BSA), upon interaction with folic acid, a related compound. researchgate.net This can provide insights into how this compound might interact with biological macromolecules.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a cornerstone for the purification and purity assessment of pteroic acid and its conjugates. google.com It is used to monitor fractions during purification, with the goal of achieving greater than 95% purity. google.com HPLC with fluorescence detection is a validated method for the quantification of L-dopa and L-tyrosine, which is relevant for monitoring enzymatic reactions involving tyrosine. nih.gov
Paper Chromatography: This technique has been used for the analysis of pteroyl glutamyl derivatives, with Rf values providing a measure of separation. For example, α-(pteroyl glutamyl)-L-tyrosine methyl ester has an Rf of 0.46 in 0.5% NaHCO3. google.com
Ion-Exchange Chromatography: Anion exchangers like DEAE Sephadex are used in the purification of pteroic acid derivatives. google.com
Quantitative Methods in Research Models (e.g., Inductively Coupled Plasma Mass Spectrometry)
Quantitative analysis of specific elements within research models provides crucial information on the uptake and distribution of compounds like this compound, especially when it is part of a larger molecular complex for therapeutic or diagnostic purposes.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for elemental analysis, capable of detecting elements in the parts-per-billion (ppb) range. unibo.it It is particularly valuable in the context of Boron Neutron Capture Therapy (BNCT), where boron-containing compounds are delivered to cancer cells.
A study investigating the uptake of 4-borono-L-phenylalanine (BPA), a compound structurally related to this compound, utilized ICP-MS to quantify boron content in cancer and normal cell lines. mdpi.com The research demonstrated that pre-treatment with L-tyrosine could enhance the uptake of BPA in both cell types. mdpi.comresearchgate.net Specifically, ICP-MS analysis showed a 1.24-fold increase in BPA uptake in A549 cancer cells and a 2.04-fold increase in V79-4 normal cells after L-tyrosine preloading. mdpi.comresearchgate.net
Single Cell ICP-MS (SC-ICP-MS): This advanced technique allows for the quantification of elements on a single-cell basis, revealing cellular heterogeneity in compound uptake. mdpi.comresearchgate.net In the aforementioned study, SC-ICP-MS highlighted significant variability in boron content within the A549 cancer cell population, indicating that individual cells respond differently to BPA exposure. mdpi.comresearchgate.net This level of detail is critical for understanding the efficacy of targeted therapies.
The following table summarizes the findings on the influence of L-tyrosine pre-treatment on BPA uptake as measured by ICP-MS.
| Cell Line | Pre-treatment | Fold Increase in BPA Uptake | p-value |
| V79-4 (normal) | L-tyrosine | 2.04 ± 0.74 | 0.000066 |
| A549 (cancer) | L-tyrosine | 1.24 ± 0.47 | 0.028 |
Data adapted from Balcer et al., 2023. mdpi.comresearchgate.net
Radioassay Techniques for Labeled this compound Derivatives in Research Applications
Radioassays are highly sensitive methods used to quantify substances by employing radioactively labeled molecules. In the context of this compound, radioiodinated derivatives are particularly useful as tracers in competitive binding assays for folic acid and its analogues. google.comiaea.org
The principle involves the competition between a radiolabeled this compound derivative and unlabeled folate for a limited number of binding sites on a specific binder, such as folate-binding protein. iaea.orgresearchgate.net The amount of radioactivity bound is inversely proportional to the concentration of unlabeled folate in the sample.
Preparation of Radiolabeled Derivatives: this compound can be iodinated with radioactive iodine isotopes, such as 125I, to create a tracer. google.com For example, the iodination of α-(pteroylglutamyl)-L-tyrosine can yield α-(pteroylglutamyl)-3-iodo-tyrosine and α-(pteroylglutamyl)-3,5-diiodo-tyrosine. google.com The reaction is typically carried out at a specific pH, for instance, pH 7.4. google.com
Application in Radioimmunoassay (RIA): Radioiodinated derivatives of this compound can serve as the labeled antigen in radioimmunoassays for folic acid. google.com These assays are crucial for determining folate levels in biological samples. The use of a this compound-based tracer offers an alternative to tritiated folic acid. google.com A particularly preferred tracer involves the substitution of the α-carboxyl group of the glutamyl moiety with radioiodinated tyrosyl. iaea.org
Biophysical Methods for Interaction Studies (e.g., Preferential Interaction Coefficients, Surface Tension, Molecular Aggregation Studies)
Understanding the biophysical properties of this compound and its interactions with other molecules and its environment is essential for predicting its behavior in biological systems.
Preferential Interaction Coefficients: The study of preferential interaction coefficients (μ23) provides insight into how a solute (like this compound) interacts with a co-solvent (like an osmolyte) compared to water. This is important because osmolytes can affect the stability and binding affinities of molecules. For example, studies on folate, a related compound, have shown that the osmolyte glycine (B1666218) betaine (B1666868) has a preferential interaction with the aromatic rings of folate, which can weaken its binding to enzymes like dihydrofolate reductase. acs.org This type of analysis can predict how the cellular environment might influence the function of this compound.
Surface Tension and Molecular Aggregation: The study of surface tension can be used to analyze the self-assembly and aggregation of molecules like L-tyrosine in aqueous solutions. upc.edu This is relevant because the aggregation state of this compound could influence its solubility, bioavailability, and interaction with biological targets. Research on L-tyrosine has explored how its surface tension changes with concentration, providing information about the formation of molecular aggregates. upc.edu Such studies are foundational for developing drug delivery systems, for instance, by microencapsulating the active compound to control its release. upc.edu Recent research has also investigated how non-thermal plasma can modulate the self-assembly of L-tyrosine, leading to the formation of novel supramolecular structures. rsc.org
Enzyme Activity Monitoring Using High-Performance Liquid Chromatography
High-Performance Liquid Chromatography (HPLC) is a critical tool for monitoring the activity of enzymes that may metabolize or interact with this compound. By separating and quantifying substrates and products over time, HPLC allows for the determination of reaction kinetics and enzyme efficiency.
For instance, an HPLC method with fluorescence detection has been developed and validated to monitor the activity of L-tyrosine hydroxylating enzymes. nih.gov This assay measures the conversion of L-tyrosine to L-dopa. The method demonstrated a wide linear range for the determination of both L-dopa and L-tyrosine, with good accuracy and precision. nih.gov Such an assay could be adapted to study enzymes that might act on the tyrosine moiety of this compound.
Combinatorial pathway analysis in Escherichia coli has also utilized analytical techniques to identify enzymatic bottlenecks in the L-tyrosine production pathway, with overexpression of certain enzymes leading to significantly higher L-tyrosine titers. nih.gov This highlights the importance of quantitative analytical methods in metabolic engineering and the study of enzymatic pathways involving tyrosine.
The following table presents the performance parameters of a validated HPLC method for L-dopa and L-tyrosine quantification, which is indicative of the type of data generated in enzyme activity monitoring.
| Analyte | Linear Range | Lower Limit of Quantification (LLOQ) | Relative Standard Deviation (RSD) | Accuracy |
| L-dopa | 0.125-25 µmol/L | 0.125 µmol/L | 7.2% | 101.7% |
| L-tyrosine | 15.625-500 µmol/L | 15.625 µmol/L | 1.1% | 98.1% |
Data from Hroch et al. nih.gov
Emerging Research Avenues and Future Directions for Pteroyl L Tyrosine Studies
Development of Novel Research Probes and Tools based on Pteroyl-L-tyrosine Structure
The distinct structure of this compound makes it an excellent scaffold for the development of sophisticated research probes. The pteroyl group acts as a targeting ligand for the folate receptor (FR), which is often overexpressed on the surface of various cancer cells, while the L-tyrosine component serves as a versatile linker that can be modified to attach reporter molecules like fluorescent dyes.
A prime example of this is the development of near-infrared (NIR) fluorescent probes for targeted tumor imaging. One such compound, Pteroyl-L-Tyr-S0456 (also known as OTL-0038) , has been synthesized and evaluated. tandfonline.comgoogle.com In this probe, the this compound moiety is conjugated to a NIR dye, S0456. google.com This design leverages the high affinity of the pteroyl group for the folate receptor to selectively deliver the fluorescent dye to tumor cells. tandfonline.comresearchgate.net Research has shown that OTL-0038 exhibits high affinity and specificity for folate receptors, enabling high-contrast visualization of tumors that express these receptors. tandfonline.comresearchgate.net
Table 1: Properties of this compound-based Research Probes
| Probe Name | Composition | Targeting Moiety | Key Feature of Tyrosine | Application |
|---|---|---|---|---|
| Pteroyl-L-Tyr-S0456 (OTL-0038) | This compound conjugated to NIR dye S0456 | Pteroyl group | Improves binding affinity and enhances fluorescence | Targeted imaging of folate receptor-positive tumors |
| OTL-0039 | D-isomer of OTL-0038 (Pteroyl-D-Tyr-S0456) | Pteroyl group | Stereoisomer for comparative binding studies | Research on receptor binding specificity |
Exploration of this compound in Advanced Biochemical Engineering Systems
The field of biochemical engineering is increasingly focused on creating highly specific and efficient biological systems for producing valuable compounds or for biocatalysis. While direct applications of this compound are still emerging, its properties suggest significant potential within these engineered systems.
Metabolic engineering efforts are actively pursued to optimize the microbial production of L-tyrosine, which is a precursor to a wide range of high-value aromatic compounds. nih.govnih.gov In this context, this compound could be explored as a component of novel biosensors. For instance, engineered cells could be designed to respond to the presence of this compound, allowing for the monitoring of pathways where folate-linked molecules or tyrosine derivatives are relevant.
Furthermore, biocatalysis, which uses enzymes to perform chemical reactions, could benefit from the targeting capabilities of the pteroyl moiety. zenodo.org One could envision conjugating enzymes to this compound to create "targeted biocatalysts." These constructs could be directed to specific cellular compartments or microenvironments where folate receptors are present, thereby localizing enzymatic activity. This approach could be analogous to the development of antibody-drug conjugates, but instead of a drug, an enzyme is delivered. The principles of using biocatalysts for complex syntheses, such as in the production of pharmaceuticals, are well-established, and the addition of a targeting molecule like this compound represents a logical next step in enhancing their specificity. zenodo.org
Mechanistic Elucidation of this compound in Complex Biological Systems (excluding clinical relevance)
Understanding how this compound interacts with and is transported into cells is crucial for its application as a research tool. The mechanism of uptake is believed to be twofold, involving systems that recognize either the pteroyl group or the L-tyrosine component.
The pteroyl group targets the folate receptor (FR), a protein that facilitates the cellular uptake of folates via endocytosis. miloa.eu Once bound to the FR on the cell surface, the entire this compound conjugate can be internalized within the cell inside a vesicle. miloa.eu
Simultaneously, the L-tyrosine part of the molecule can be recognized by amino acid transporters. Specifically, the L-type amino acid transporter (LAT) system is a major carrier for large neutral amino acids like tyrosine. researchgate.netnih.gov Studies on structurally related molecules provide insight into this process. For example, research on the uptake of p-borono-L-phenylalanine (BPA), another aromatic amino acid derivative, shows that its transport is mediated by the LAT system. researchgate.netnih.gov Interestingly, pre-loading cells with L-tyrosine can stimulate the subsequent uptake of BPA, suggesting an exchange mechanism. researchgate.netnih.gov This trans-stimulation effect implies that the intracellular concentration of amino acids can influence the transport of extracellular amino acid-based compounds. researchgate.net Therefore, it is highly probable that this compound is also transported via the LAT system, and its uptake could be influenced by the intracellular pool of other amino acids. nih.gov
Table 2: Potential Cellular Uptake Mechanisms for this compound
| Transport System | Recognized Moiety | Mechanism Type | Reference Principle |
|---|---|---|---|
| Folate Receptor (FR) | Pteroyl group | Receptor-mediated endocytosis | Uptake of folic acid and its conjugates. miloa.eu |
| L-type Amino Acid Transporter (LAT) | L-tyrosine | Facilitated diffusion / Amino acid exchange | Transport of large neutral amino acids like tyrosine and phenylalanine derivatives. researchgate.netnih.gov |
Investigation of Structure-Activity Relationships in this compound Derivatives for Academic Understanding
To fully harness the potential of this compound, it is essential to understand the relationship between its chemical structure and its biological activity. Academic research in this area focuses on synthesizing and evaluating derivatives to dissect the role of each component of the molecule.
A key area of investigation is the role of the L-tyrosine linker. Studies comparing this compound-based probes to those with other amino acid linkers (such as L-lysine, L-cysteine, or L-serine) have been conducted. google.com These comparative studies help to determine which amino acid provides the optimal spacing and conformation for binding to the folate receptor.
The stereochemistry of the tyrosine component is also critical. Research comparing the binding affinity of OTL-0038 (containing L-tyrosine) with its D-isomer, OTL-0039 (containing D-tyrosine), revealed a significant preference for the L-form. google.comgoogle.com As shown in the data below, the binding affinity of the L-isomer is substantially higher than that of the D-isomer, highlighting the stereospecificity of the folate receptor's binding pocket. google.com
Table 3: Comparative Binding Affinities of Pteroyl-tyrosine Stereoisomers
| Compound | Isomer | Binding Affinity (KD in nM) | Relative Binding Affinity (vs. Folic Acid) |
|---|---|---|---|
| Folic Acid | N/A | 8 | 1.0 |
| OTL-0038 | L-tyrosine | 10.4 | 0.8 |
| OTL-0039 | D-tyrosine | Not specified, significantly lower | 0.09 |
Data derived from pharmacology studies on folate receptor-expressing cells. tandfonline.comgoogle.comsemanticscholar.org
These structure-activity relationship studies are fundamental for the rational design of new this compound derivatives. semanticscholar.org By systematically modifying the pteroyl head, the tyrosine linker, and any attached functional groups, researchers can fine-tune the molecule's properties, such as binding affinity, specificity, and fluorescence, for a deeper academic understanding and for the creation of more advanced research tools. google.comgoogle.com
Q & A
Q. What are the established synthetic routes for Pteroyl-L-tyrosine, and how can researchers optimize yield and purity?
this compound synthesis typically involves coupling pteroyl (folic acid derivative) with L-tyrosine via solid-phase peptide synthesis (SPPS) . Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive amino and hydroxyl groups.
- Coupling : Employ carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation.
- Purification : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to isolate the target compound .
- Quality Control : Validate purity (>95%) via LC-MS and NMR spectroscopy .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify aromatic protons (tyrosine’s phenol ring) and pteroyl moieties .
- FT-IR : Identify characteristic peaks for amide bonds (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
- Quantitative Analysis :
- HPLC-UV : Use C18 columns with UV detection at 280 nm (tyrosine absorbance) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
Q. How can researchers ensure stability of this compound in aqueous solutions during in vitro assays?
- Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis of the amide bond.
- Temperature Control : Store solutions at 4°C for short-term use; lyophilize for long-term storage .
- Light Protection : Shield from UV light to prevent tyrosine oxidation .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role in folate receptor-mediated cellular uptake?
- Control Groups : Include negative controls (e.g., free L-tyrosine) and receptor-blocking agents (e.g., excess folic acid) to confirm receptor specificity .
- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to identify saturation kinetics.
- Endpoint Selection : Use radiolabeled this compound (³H or ¹⁴C) for precise quantification of cellular uptake .
Q. How should researchers address discrepancies in reported binding affinities of this compound to folate receptors across studies?
- Methodological Audit : Compare assay conditions (e.g., temperature, pH, buffer composition) that may alter receptor conformation .
- Standardization : Adopt consensus protocols from pharmacopeial guidelines (e.g., USP-NF) for equilibrium binding assays .
- Data Normalization : Express affinities as Kd values relative to a reference compound (e.g., folic acid) to reduce inter-lab variability .
Q. What strategies can resolve contradictions in this compound’s bioavailability data between in vitro and in vivo models?
- Pharmacokinetic Modeling : Integrate in vitro permeability (Caco-2 assays) with in vivo plasma concentration-time profiles to identify absorption barriers .
- Metabolite Tracking : Use LC-MS/MS to detect degradation products (e.g., free tyrosine) in serum .
- Species-Specific Factors : Account for differences in folate receptor expression (e.g., human vs. rodent models) .
Q. How can computational methods enhance the design of this compound analogs with improved therapeutic efficacy?
- Molecular Docking : Simulate interactions between analogs and folate receptor α (FRα) using software like AutoDock Vina .
- QSAR Modeling : Corolate structural features (e.g., pteroyl substitution patterns) with cellular uptake rates .
- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity early in development .
Methodological Best Practices
- Reproducibility : Document synthetic protocols and analytical conditions in line with NIH guidelines for preclinical research .
- Bias Mitigation : Implement double-blinding in cellular assays and randomize sample processing order .
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets and spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
